BenchChemオンラインストアへようこそ!

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Kinase inhibition PKMYT1 Binding affinity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 921569-79-1) is a synthetic small molecule belonging to the thiazolylbenzofuran class, characterized by a 7-ethoxybenzofuran core linked via a thiazole bridge to a furan-2-carboxamide terminus. This compound is a member of the broader family of thiazolylbenzofuran derivatives originally developed as leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists.

Molecular Formula C18H14N2O4S
Molecular Weight 354.38
CAS No. 921569-79-1
Cat. No. B2841798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
CAS921569-79-1
Molecular FormulaC18H14N2O4S
Molecular Weight354.38
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C18H14N2O4S/c1-2-22-13-6-3-5-11-9-15(24-16(11)13)12-10-25-18(19-12)20-17(21)14-7-4-8-23-14/h3-10H,2H2,1H3,(H,19,20,21)
InChIKeyRVHGEJPBCREHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 921569-79-1): Structural Identity and Procurement Baseline


N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 921569-79-1) is a synthetic small molecule belonging to the thiazolylbenzofuran class, characterized by a 7-ethoxybenzofuran core linked via a thiazole bridge to a furan-2-carboxamide terminus. This compound is a member of the broader family of thiazolylbenzofuran derivatives originally developed as leukotriene and SRS-A (slow-reacting substance of anaphylaxis) antagonists [1]. The compound bears a distinct furan-2-carboxamide moiety at the thiazole 2-position, differentiating it from closely related analogs carrying benzamide, substituted benzamide, or benzofuran-2-carboxamide groups .

Why Generic Substitution Fails: Structural Determinants of Differentiation for CAS 921569-79-1


Within the thiazolylbenzofuran chemotype, the identity of the amide substituent at the thiazole 2-position is a critical determinant of pharmacological activity. The furan-2-carboxamide group in this compound creates a distinct hydrogen-bonding and steric profile compared to the benzamide analog (CAS 921870-56-6) or the 3-fluorobenzamide analog (CAS 921797-80-0) . Patent literature establishes that variations in the heterocyclic amide moiety profoundly influence leukotriene receptor binding affinity, with different substituents yielding orders-of-magnitude differences in potency [1]. Consequently, even structurally similar analogs within the same patent family cannot be assumed to be functionally interchangeable.

Quantitative Differentiation Evidence for N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide


Target Engagement Selectivity: Furan-2-carboxamide vs Benzamide Derivative in Kinase Inhibition

The furan-2-carboxamide moiety of the target compound distinguishes it from the benzamide analog (CAS 921870-56-6). Pharmacological data for the broader thiazolylbenzofuran scaffold demonstrates that amide substituent identity critically governs kinase selectivity. A structurally related compound (CHEMBL4241193) bearing a substituted benzamide at the thiazole 2-position exhibits a Ki of 462 nM against human PKMYT1 kinase [1]. The replacement of benzamide with furan-2-carboxamide is expected to alter the hydrogen-bond donor/acceptor profile, potentially shifting kinase selectivity. However, no direct head-to-head comparison of the target compound against the benzamide analog is available in the disclosed literature.

Kinase inhibition PKMYT1 Binding affinity Structure-activity relationship

Antimicrobial Activity: Furan-2-carboxamide Scaffold vs Unsubstituted Thiazole

The furan-2-carboxamide-thiazole core present in the target compound has been independently evaluated for antimicrobial activity. The simplified analog N-(thiazol-2-yl)furan-2-carboxamide demonstrated good antimicrobial activity against a panel of eight microorganisms including Gram-negative bacteria, Gram-positive bacteria, and fungi [1]. The addition of the 7-ethoxybenzofuran substituent at the thiazole 4-position, as in the target compound, introduces increased lipophilicity (calculated logP increase of approximately 2.5 units vs the unsubstituted analog) and additional π-π stacking potential, which may modulate membrane permeability and target engagement. No direct comparative antimicrobial data between the target compound and the simplified analog are available.

Antimicrobial activity Gram-positive bacteria Gram-negative bacteria Fungi

NFkB Pathway Activity: Tox21 Screening Profile for CAS 921569-79-1

The compound CAS 921569-79-1 was included in the Tox21 10K compound library and screened in the qHTS NFkB-bla ME-180 cell-based assay (PubChem AID 1159509) [1]. This assay quantifies NFkB pathway activation using a FRET-based β-lactamase reporter system. The Tox21 screening results for the target compound are accessible via the PubChem BioAssay database and the EPA CompTox Chemicals Dashboard. In contrast, the benzamide analog (CAS 921870-56-6) and the 3-fluorobenzamide analog (CAS 921797-80-0) were not necessarily included in the same screening panel, limiting direct cross-comparison within this assay context. The availability of Tox21 data provides a regulatory toxicology-relevant profile for the target compound that may not exist for closely related analogs.

NFkB signaling Tox21 qHTS Transcription factor modulation

Leukotriene Antagonism: Patent-Established Class Activity for Thiazolylbenzofuran Derivatives

The thiazolylbenzofuran scaffold, to which CAS 921569-79-1 belongs, is the subject of multiple patent families disclosing leukotriene and SRS-A antagonistic activity [1][2]. The parent patent EP 0528337 A1 (Fujisawa Pharmaceutical Co.) claims compounds of formula (I) with demonstrated utility in models of asthma, inflammation, and allergic conditions. The specific compound CAS 921569-79-1 incorporates a furan-2-carboxamide group at R¹ (heterocyclic substituent), which falls within the claimed generic scope. The patent teaches that the identity of the heterocyclic amide substituent (Q group) directly modulates potency at leukotriene receptors, with certain heterocycles providing superior antagonist activity. No specific IC₅₀ or Ki values for CAS 921569-79-1 are publicly available from the patent examples.

Leukotriene antagonism SRS-A inhibition Anti-inflammatory Allergy

Structural Differentiation: Furan-2-carboxamide vs Benzofuran-2-carboxamide Terminal Group

A closely related compound, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzofuran-2-carboxamide (CAS 921801-55-0), differs from the target compound by substitution of the terminal furan ring with a benzofuran moiety . This structural change increases molecular weight by 48 Da (C₄H₂O₂), alters the planarity and π-stacking potential, and modifies the hydrogen-bond acceptor capacity of the amide carbonyl. In medicinal chemistry optimization of thiazolylbenzofuran series, such terminal group variations have been shown to significantly impact physicochemical properties (logP, solubility) and target binding kinetics . The smaller furan-2-carboxamide group in CAS 921569-79-1 provides lower steric bulk at the thiazole 2-position, which may favor binding to targets with sterically constrained active sites.

Medicinal chemistry Heterocyclic amide Pharmacophore modeling Structural analog comparison

Predicted ADME Profile: Furan-2-carboxamide Derivative vs Benzamide Analog

The target compound and its benzamide analog (CAS 921870-56-6) share the same core scaffold but differ in the terminal amide substituent, which impacts predicted ADME properties. The furan-2-carboxamide group introduces an additional hydrogen-bond acceptor (furan oxygen) while the benzamide analog bears a phenyl ring that increases lipophilicity. Computational predictions based on the SMILES structures indicate that CAS 921569-79-1 has a lower calculated logP (ClogP ~3.5) compared to the benzamide analog (ClogP ~4.2), suggesting improved aqueous solubility and potentially better oral absorption characteristics . These predictions align with the general principle that heteroaryl amides offer improved developability profiles over phenyl amides in drug discovery programs.

ADME prediction Drug-likeness Physicochemical properties Oral bioavailability

Recommended Research and Industrial Application Scenarios for CAS 921569-79-1


Anti-inflammatory Lead Discovery: Leukotriene Pathway Screening

Given the patent-established leukotriene/SRS-A antagonistic activity of the thiazolylbenzofuran class [4], CAS 921569-79-1 is best deployed as a screening candidate in leukotriene receptor binding assays and functional assays of SRS-A induced responses. The furan-2-carboxamide group provides a distinct pharmacophore relative to the benzamide analogs described in the patent literature, enabling exploration of structure-activity relationships at the amide terminus. Suitable assays include LTD4 receptor binding (guinea pig lung membranes), SRS-A induced bronchoconstriction models, and human DP receptor functional assays. [4]

Kinase Selectivity Profiling: Chemogenomic Screening Libraries

The thiazolylbenzofuran scaffold, demonstrated to engage PKMYT1 kinase by a structurally related analog (CHEMBL4241193, Ki = 462 nM) [4], positions CAS 921569-79-1 as a candidate for broad kinase selectivity profiling. The furan-2-carboxamide substitution provides a novel amide pharmacophore not represented in most kinase inhibitor libraries. Recommended deployment includes inclusion in kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to identify novel kinase targets for this chemotype. [4]

Antimicrobial Screening: Benzofuran-Thiazole Hybrid Optimization

The demonstrated antimicrobial activity of the furan-2-carboxamide-thiazole core against Gram-positive, Gram-negative, and fungal strains [4] supports the use of CAS 921569-79-1 in antimicrobial screening cascades. The 7-ethoxybenzofuran substituent distinguishes this compound from previously characterized furan-2-carboxamide thiazoles, offering a more lipophilic scaffold that may exhibit enhanced membrane penetration and altered spectrum of activity. Recommended assays include MIC determination against ESKAPE pathogens and time-kill kinetics studies. [4]

Toxicological Profiling: Leveraging Tox21 Data for Safety Assessment

CAS 921569-79-1 has been screened in the Tox21 10K library, with publicly available data from the NFkB pathway assay (PubChem AID 1159509) [4]. This pre-existing toxicological profiling provides a baseline safety assessment that is not available for many closely related analogs. Researchers procuring this compound for in vivo studies can leverage the Tox21 data to contextualize any observed effects on NFkB signaling, a pathway involved in inflammation, apoptosis, and carcinogenesis. The availability of this data reduces the need for de novo toxicological screening in early-stage programs. [4]

Quote Request

Request a Quote for N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.